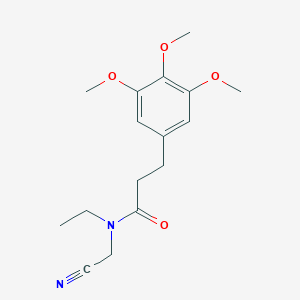![molecular formula C16H17N3O5 B2981026 N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097864-01-0](/img/structure/B2981026.png)
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, also known as BFD-524, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Bifuran derivatives: have been synthesized for use in dye-sensitized solar cells . These compounds, including bifuran/biphenyl derivatives with cyanoacetic acid and barbiturate, show promise in photovoltaic performance . The bifuran moiety, when used as a π-spacer in the molecular structure, facilitates effective photo-induced intramolecular charge transfer, which is crucial for the efficiency of DSSCs.
Biomedical Applications
In the realm of medicine, N-containing heterocycles , which include bifuran derivatives, are pivotal. They are explored for their potential in drug delivery systems and as therapeutic agents . The structural diversity of these compounds allows for optimization in various medical applications, potentially enhancing treatment efficacy and reducing side effects.
Agricultural Nanopesticides
Nanotechnology has introduced nanopesticides , which are being studied for their controlled release and targeted transport. Bifuran derivatives could be functionalized to react with active ingredients, improving the efficiency and reducing the environmental impact of pesticides .
Biotechnology and Biosensors
In biotechnology, bifuran compounds are part of the development of biosensors . These sensors can detect environmental contaminants or pathogenic bacteria with high selectivity and sensitivity . The bifuran core can be part of the sensing material, contributing to the recognition element of the sensor.
Materials Science
The unique properties of bifuran derivatives are being leveraged in materials science for the development of new materials with specific properties. These compounds can contribute to the advancement of materials informatics , aiding in the discovery of materials with desired characteristics .
Environmental Science
In environmental science, bifuran derivatives are part of the exploration for nanosensors . These sensors aim to detect ultra-low ranges of analytes, such as pesticides and toxic gases, which is crucial for monitoring and maintaining environmental health .
properties
IUPAC Name |
4-ethyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-13(24-11)12-4-3-9-23-12/h3-6,9H,2,7-8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYECBJEURWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)




![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)
![N-Methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]acetamide](/img/structure/B2980954.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)
![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)
![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)
